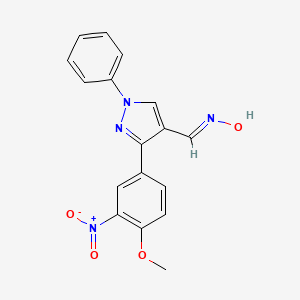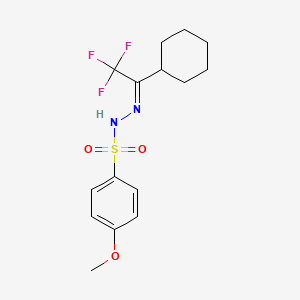![molecular formula C13H16N4OS B5587543 5-cyclohexyl-4-[(2-furylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5587543.png)
5-cyclohexyl-4-[(2-furylmethylene)amino]-4H-1,2,4-triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triazole compounds, including derivatives similar to "5-cyclohexyl-4-[(2-furylmethylene)amino]-4H-1,2,4-triazole-3-thiol," play a significant role in organic chemistry due to their diverse biological activities and potential in corrosion inhibition. The compound belongs to a class of heterocyclic compounds that have garnered attention for their potential applications across various fields, including medicine, pharmacy, and materials science.
Synthesis Analysis
The synthesis of triazole derivatives often involves cyclization reactions and can be achieved under conditions that promote the formation of the triazole ring. For example, Srivastava et al. (2016) described the synthesis of a related triazole compound via a process that is theoretically analyzed as energetically feasible at room temperature, suggesting a possible pathway for the synthesis of our target compound (Srivastava, 2016).
Molecular Structure Analysis
Triazole compounds exhibit a variety of structural features, including the possibility of tautomeric forms. The molecular structure is often confirmed using spectral methods such as FT-IR, UV-visible, and NMR spectroscopy. The bond lengths and vibrational modes can be assigned and compared with theoretical models to understand the compound's geometry and electronic structure.
Chemical Reactions and Properties
Triazole derivatives engage in various chemical reactions, reflecting their reactivity and potential biological activity. The chemical reactivity can be explored through molecular electrostatic potential surfaces and electronic parameters, providing insight into the molecule's behavior in biological systems or as corrosion inhibitors. Theoretical studies, such as those by Srivastava et al. (2016), predict the biological activity of triazole compounds, indicating their potential as inhibitors of specific enzymes (Srivastava, 2016).
科学的研究の応用
Synthesis and Characterization
The research in heterocyclic chemistry often focuses on the synthesis of novel compounds with potential biological and pharmacological applications. For instance, the synthesis of spiro derivatives of 1,2,3-triazolo[5,1-b][1,3,4]thiadiazines demonstrates the interest in creating new compounds that might exhibit unique biological activities. These compounds were obtained through reactions involving triazole-thiolates, indicating the versatility of triazole derivatives in synthesizing complex heterocyclic systems with potential for selective biological activities (Kalinina et al., 2015).
Biological and Pharmacological Potential
Heterocyclic compounds, including triazole derivatives, are studied for their potential biological and pharmacological applications. The interest lies in their ability to interact with biological systems, offering pathways to novel treatments and drugs. For example, derivatives of 1,2,4-triazoles have been explored for their antitumor and antileishmanial activities, indicating the potential of these compounds in the development of new therapeutic agents. The study of thiazolidinones and Mannich bases of 4-amino-3-mercapto-5-pyridin-3′-yl-[1,2,4]-triazole showed promising results in antimicrobial and antitubercular activities, highlighting the potential of triazole derivatives in addressing various diseases (Dave et al., 2007).
Chemical Properties and Reactivity
The study of the chemical properties and reactivity of triazole derivatives also plays a significant role in understanding their applications. For instance, the electrochemical, ToF-SIMS, and computational studies of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol as a novel corrosion inhibitor for copper demonstrate the potential industrial applications of these compounds beyond their biological activities. Such studies provide insights into the interaction mechanisms of triazole derivatives with metal surfaces, offering new avenues for the development of corrosion inhibitors (Chauhan et al., 2019).
Safety and Hazards
特性
IUPAC Name |
3-cyclohexyl-4-(furan-2-ylmethylideneamino)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4OS/c19-13-16-15-12(10-5-2-1-3-6-10)17(13)14-9-11-7-4-8-18-11/h4,7-10H,1-3,5-6H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDKVWSSLOJIXBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NNC(=S)N2N=CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclohexyl-4-(furan-2-ylmethylideneamino)-1H-1,2,4-triazole-5-thione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-3-pyrrolidinyl}acetamide](/img/structure/B5587461.png)
![7-[(7-isopropyl-6-oxo-2,7-diazaspiro[4.5]dec-2-yl)carbonyl]-3-methylquinazolin-4(3H)-one](/img/structure/B5587466.png)

![2-chloro-4-fluoro-N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)benzamide](/img/structure/B5587475.png)
![5-[4-(benzyloxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5587483.png)

![2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B5587496.png)
![3-(3-methoxyphenyl)-N-{2-[(3-methyl-2-pyridinyl)amino]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B5587498.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B5587513.png)


![2-(2-oxo-1-azepanyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)acetamide hydrochloride](/img/structure/B5587527.png)
![1-ethyl-3-isobutyl-N-methyl-N-[3-(1H-pyrazol-1-yl)benzyl]-1H-pyrazole-5-carboxamide](/img/structure/B5587536.png)